5-(3-氰基苯基)烟酸

描述

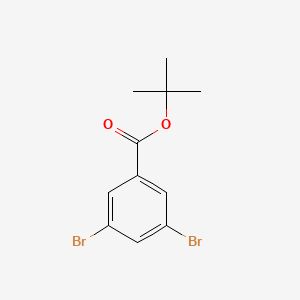

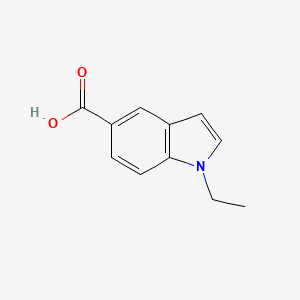

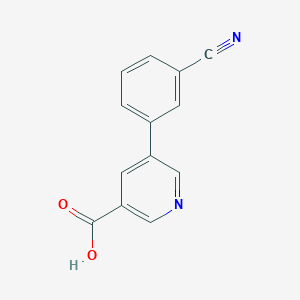

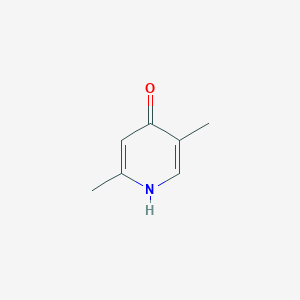

5-(3-Cyanophenyl)nicotinic acid, also known as 3-Cyanonicotinic acid or 5-(3-carboxyphenyl)pyridine, is a chemical compound with the molecular formula C13H8N2O2. It appears as an off-white to light-yellow powder or crystals .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 5-(3-Cyanophenyl)nicotinic acid, has been explored in various studies. One approach involves the multicomponent synthesis of nicotinic acid derivatives . Another promising method is the nitrilase-mediated synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine . This process has been optimized using inducer feeding approaches and has shown high productivity .Molecular Structure Analysis

The molecular structure of 5-(3-Cyanophenyl)nicotinic acid consists of a pyridine ring attached to a carboxylic acid group and a phenyl ring substituted with a cyano group . The molecular weight of this compound is 224.21 g/mol .科学研究应用

萃取和回收率提高烟酸与 5-(3-氰基苯基)烟酸密切相关,广泛用于食品、制药和生化领域。Kumar 等人 (2008) 的一项研究探讨了使用有机磷溶剂萃取剂(如三正辛基氧化膦 (TOPO) 和磷酸三正丁酯 (TBP))进行反应萃取来强化烟酸的回收。该方法强调了一种提高烟酸萃取效率的方法,该方法可能适用于 5-(3-氰基苯基)烟酸等衍生物,通过在等温条件下使用特定溶剂,从而提高其从稀溶液中的回收率 (Kumar、Wasewar 和 Babu,2008)。

受体介导和脂肪分解作用烟酸通过受体介导在脂质代谢中的作用已被记录下来,提供了对可能受 5-(3-氰基苯基)烟酸影响的细胞机制的见解。Tunaru 等人 (2003) 确定了在脂肪组织中表达的 G 蛋白偶联受体 PUMA-G 和 HM74 是烟酸抗脂解作用的介质。这种受体相互作用导致环磷酸腺苷 (cAMP) 水平降低,影响脂质代谢,并提出了 5-(3-氰基苯基)烟酸可能发挥类似作用的潜在途径 (Tunaru、Kero、Schaub、Wufka、Blaukat、Pfeffer 和 Offermanns,2003)。

除草活性为了探索除草潜力,Yu 等人 (2021) 合成并评估了一系列烟酸衍生物的除草活性。研究发现,某些 N-(芳氧基)-2-氯烟酰胺对各种植物物种表现出显着的除草活性。这表明结构相关的化合物(如 5-(3-氰基苯基)烟酸)可以探索其除草功效,为开发新的农用化学品奠定基础 (Yu、Wang、Bajsa-Hirschel、Cantrell、Duke 和 Liu,2021)。

工业生产和绿色化学烟酸及其衍生物的工业生产因其应用和环境影响而备受关注。Lisicki、Nowak 和 Orlińska (2022) 综述了生产烟酸的生态方法,强调了最大程度减少环境影响的绿色化学方法。这项研究强调了为 5-(3-氰基苯基)烟酸等化合物开发可持续生产方法的重要性,这与绿色化学的原则相一致 (Lisicki、Nowak 和 Orlińska,2022)。

作用机制

Target of Action

5-(3-Cyanophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital coenzymes involved in numerous metabolic reactions . These coenzymes play a crucial role in redox reactions, acting as electron donors or acceptors .

Mode of Action

The mode of action of 5-(3-Cyanophenyl)nicotinic acid is likely similar to that of niacin. Niacin and its derivatives are involved in various metabolic processes, including redox reactions and NAD-dependent pathways . They can have direct effects, such as antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including 5-(3-Cyanophenyl)nicotinic acid, are involved in several biochemical pathways. They act as precursors to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Studies on niacin suggest that it is well-absorbed and undergoes extensive metabolism in the liver . The metabolites of niacin are excreted in the urine

Result of Action

The molecular and cellular effects of 5-(3-Cyanophenyl)nicotinic acid are likely similar to those of niacin. Niacin plays a vital role in maintaining efficient cellular function . It is involved in various physiological processes, including the gut microbiome and epigenetic regulation . Further study of its effects may lead to new discoveries and treatments for various diseases .

属性

IUPAC Name |

5-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATGPTBSYAGCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602522 | |

| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893740-73-3 | |

| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)